N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-CYCLOPROPYL-6-METHOXY-1,3,5-TRIAZINE-2,4-DIAMINE
Description
N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-CYCLOPROPYL-6-METHOXY-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a triazine ring, a cyclopropyl group, and a chlorodifluoromethoxyphenyl group
Properties
IUPAC Name |
4-N-[4-[chloro(difluoro)methoxy]phenyl]-2-N-cyclopropyl-6-methoxy-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF2N5O2/c1-23-13-21-11(18-8-2-3-8)20-12(22-13)19-9-4-6-10(7-5-9)24-14(15,16)17/h4-8H,2-3H2,1H3,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEBZXDGSZNANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2CC2)NC3=CC=C(C=C3)OC(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-CYCLOPROPYL-6-METHOXY-1,3,5-TRIAZINE-2,4-DIAMINE involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a substitution reaction using cyclopropylamine.
Attachment of the Chlorodifluoromethoxyphenyl Group: This step involves a nucleophilic substitution reaction where the chlorodifluoromethoxyphenyl group is attached to the triazine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and solvents to facilitate the reactions .
Chemical Reactions Analysis
N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-CYCLOPROPYL-6-METHOXY-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, dimethyl sulfoxide), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .
Scientific Research Applications
N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-CYCLOPROPYL-6-METHOXY-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-CYCLOPROPYL-6-METHOXY-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis or interfere with protein function, resulting in cell death or growth inhibition. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-CYCLOPROPYL-6-METHOXY-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other similar compounds, such as:
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE: This compound has a similar chlorodifluoromethoxyphenyl group but differs in the presence of a pyridine ring and a hydroxypyrrolidinyl group.
2-CHLORO-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE: This compound shares the chlorodifluoromethoxyphenyl group but has an acetamide moiety instead of the triazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
